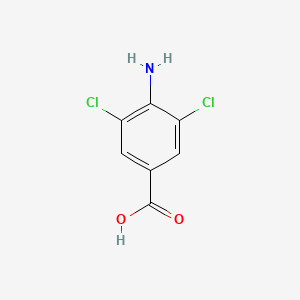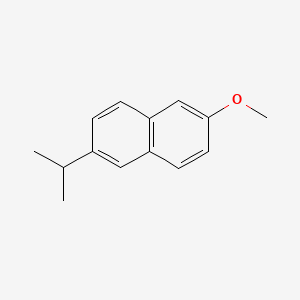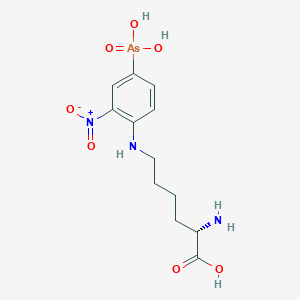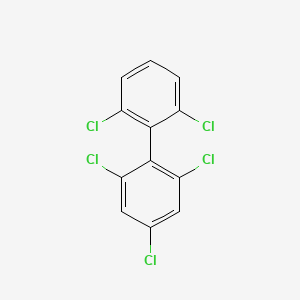
2,2',4,6,6'-Pentachlorobiphényle
Vue d'ensemble
Description
2,2',4,6,6'-Pentachlorobiphenyl (PCB) is a man-made chemical compound, classified as a polychlorinated biphenyl (PCB). PCBs are a group of organic compounds consisting of two phenyl rings, which are connected by a covalent bond and are substituted with chlorine atoms. PCBs are considered to be toxic, persistent environmental pollutants and have been linked to a variety of adverse health effects, ranging from cancer to reproductive and developmental toxicity.
Applications De Recherche Scientifique
Hydroxylation énantiosélective
“2,2',4,6,6'-Pentachlorobiphényle” a été utilisé dans des études pour comprendre les différences d'hydroxylation énantiosélective par les sous-familles humaines et de rat de CYP2B {svg_1}. Cette recherche est cruciale pour comprendre comment différentes espèces métabolisent ce composé, ce qui peut avoir des implications sur son impact environnemental et sa toxicité.
Arrêt mitotique et activation de p53
Des recherches ont montré que “this compound” peut induire un arrêt mitotique et activer p53, une protéine qui joue un rôle vital dans la prévention du cancer {svg_2}. Cela suggère que ce composé pourrait potentiellement être impliqué dans le développement du cancer en provoquant une instabilité génétique par des dommages au fuseau mitotique, ce qui entraîne une aneuploïdie dans les cellules tumorales déficientes en p53 {svg_3}.
Identification des métabolites
“this compound” a été utilisé dans des études pour identifier de nouveaux métabolites hydroxylés {svg_4}. La compréhension des métabolites de ce composé peut fournir des informations sur sa biodégradation et ses effets potentiels sur les organismes et l'environnement.
Dérivation des OH-PCB
Ce composé a été utilisé dans des recherches pour comprendre la dérivation des OH-PCB, où les groupes hydroxyles phénoliques des OH-PCB sont convertis en groupes méthoxy {svg_5}. Cette recherche est importante pour comprendre les transformations chimiques de ces composés dans l'environnement ou au sein des organismes.
Mécanisme D'action
Target of Action
The primary target of 2,2’,4,6,6’-Pentachlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
2,2’,4,6,6’-Pentachlorobiphenyl interacts with its targets by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction leads to changes in the cell cycle progression, specifically causing mitotic arrest .
Biochemical Pathways
It is known that the compound interferes with mitotic spindle assembly, leading to genetic instability . This instability triggers p53-activating signals to prevent further polyploidization .
Result of Action
The molecular and cellular effects of 2,2’,4,6,6’-Pentachlorobiphenyl’s action include the activation of p53-dependent transcription and the induction of p53 nuclear accumulation . In the absence of functional p53, polyploidy is caused by 2,2’,4,6,6’-Pentachlorobiphenyl .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,4,6,6’-Pentachlorobiphenyl. Due to its physicochemical properties, the compound is resistant to chemical and biological degradation and has high lipophilicity, leading to its accumulation in the environment, in animals, and even in human tissues and breast milk .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2,2’,4,6,6’-Pentachlorobiphenyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . It is likely to play an important role in the development and maturation of many tissues . The interaction of 2,2’,4,6,6’-Pentachlorobiphenyl with these biomolecules can lead to alterations in their normal functions, contributing to its toxic effects.
Cellular Effects
2,2’,4,6,6’-Pentachlorobiphenyl has been shown to induce mitotic arrest and activate p53-dependent transcription . It also induces p53 nuclear accumulation without causing DNA strand breakage . This compound affects cell cycle progression, resulting in mitotic spindle damage and polyploidy in the absence of functional p53 . Additionally, 2,2’,4,6,6’-Pentachlorobiphenyl increases cyclooxygenase-2 promoter activity, enhancing prostaglandin E2 synthesis . These cellular effects suggest that 2,2’,4,6,6’-Pentachlorobiphenyl can disrupt normal cell function, potentially leading to cancer development and other adverse health outcomes.
Molecular Mechanism
The molecular mechanism of 2,2’,4,6,6’-Pentachlorobiphenyl involves its interaction with various biomolecules and pathways. It specifically activates p53-dependent transcription and induces p53 nuclear accumulation . This compound interferes with mitotic spindle assembly, leading to mitotic arrest and genetic instability . Additionally, 2,2’,4,6,6’-Pentachlorobiphenyl increases cyclooxygenase-2 promoter activity through the activation of ERK1/2 MAPK and p53 . These molecular interactions contribute to the compound’s toxic effects and its potential role in cancer development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,6,6’-Pentachlorobiphenyl can change over time. This compound has been shown to activate p53 and induce mitotic arrest, producing damaged spindles . The stability and degradation of 2,2’,4,6,6’-Pentachlorobiphenyl in laboratory settings can influence its long-term effects on cellular function. Studies have shown that this compound can accumulate in the environment and biological systems, leading to persistent toxic effects .
Dosage Effects in Animal Models
The effects of 2,2’,4,6,6’-Pentachlorobiphenyl vary with different dosages in animal models. High doses of this compound have been associated with a reduction in growth rates, a dose-dependent decrease in thymus weights, and a dose-dependent increase in liver weights . These findings suggest that 2,2’,4,6,6’-Pentachlorobiphenyl can have toxic effects at high doses, potentially leading to adverse health outcomes in animal models.
Metabolic Pathways
2,2’,4,6,6’-Pentachlorobiphenyl is involved in various metabolic pathways, including the activation of phase I and II xenobiotic chemical metabolizing enzyme genes . This compound can be metabolized into hydroxylated metabolites, which may have distinct biological activities . The metabolic pathways of 2,2’,4,6,6’-Pentachlorobiphenyl can influence its toxicity and persistence in biological systems.
Transport and Distribution
The transport and distribution of 2,2’,4,6,6’-Pentachlorobiphenyl within cells and tissues involve interactions with transporters and binding proteins. This compound has been shown to accumulate in the environment, animals, and human tissues . The distribution of 2,2’,4,6,6’-Pentachlorobiphenyl can affect its localization and accumulation, contributing to its toxic effects.
Subcellular Localization
2,2’,4,6,6’-Pentachlorobiphenyl can localize to specific subcellular compartments, influencing its activity and function. This compound has been shown to induce mitotic spindle damage and genetic instability, suggesting its localization to the mitotic spindle apparatus . The subcellular localization of 2,2’,4,6,6’-Pentachlorobiphenyl can play a crucial role in its mechanism of action and toxic effects.
Propriétés
IUPAC Name |
1,3,5-trichloro-2-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-4-9(16)12(10(17)5-6)11-7(14)2-1-3-8(11)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCPZNVSDFCBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074184 | |
| Record name | 2,2',4,6,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56558-16-8 | |
| Record name | PCB 104 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56558-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4,6,6'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,6,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,6,6'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4YYF101N3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



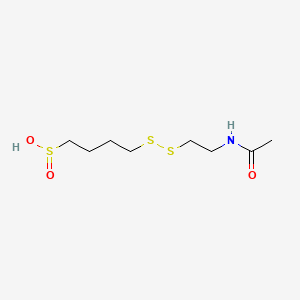

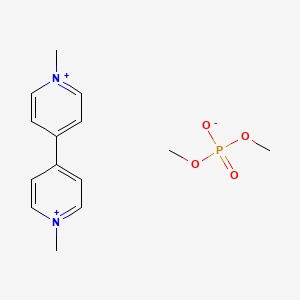
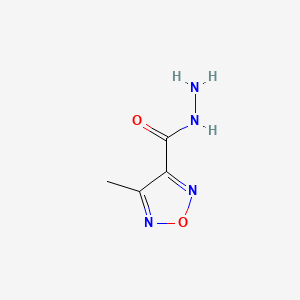
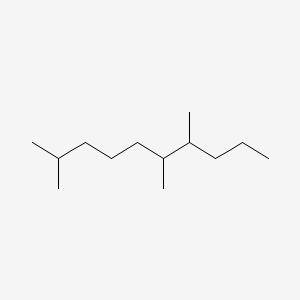
![3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1211636.png)


